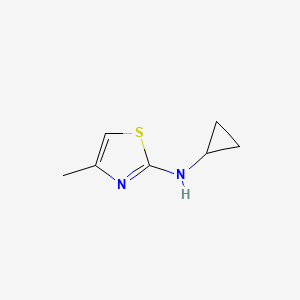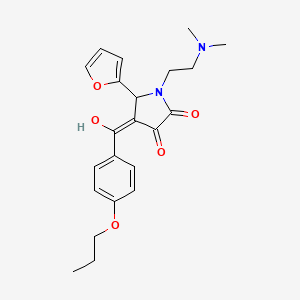
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride, commonly known as PHIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHIM is a small molecule that belongs to the imidazole family of compounds and is characterized by its unique structure and properties.
Applications De Recherche Scientifique
Enzyme Inhibition and Drug Metabolism
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is involved in the study of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Its role in enzyme inhibition helps in predicting drug-drug interactions (DDIs) by assessing the involvement of various CYP isoforms in drug metabolism. Inhibitors like (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride are crucial for deciphering the specific CYP isoforms responsible for the metabolism of drugs, thereby aiding in the development of safer pharmaceuticals by minimizing potential DDIs (Khojasteh et al., 2011).
Kinase Inhibition for Anti-Inflammatory Applications
The compound is also part of research focusing on the design of kinase inhibitors, specifically targeting the p38 mitogen-activated protein (MAP) kinase. This enzyme is associated with the release of proinflammatory cytokines, and inhibitors with an imidazole scaffold, similar to (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride, have shown promise. These inhibitors can bind to the ATP pocket, replacing the natural binder and thus preventing the kinase's action. This property is significant in the development of anti-inflammatory drugs, offering a potential therapeutic approach for diseases characterized by excessive inflammation (Scior et al., 2011).
Synthesis and Biological Properties
The compound is also a part of studies focusing on the synthesis and transformation of phosphorylated derivatives of imidazoles, which includes (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride. These studies explore the chemical and biological properties of these derivatives, showing that they play a part in various biological activities and can be components of natural molecules and synthetic drugs. The systematic study of these derivatives provides insights into their potential applications in pharmaceuticals and other areas, such as agriculture (Abdurakhmanova et al., 2018).
Antimicrobial Properties
Research has also been conducted to explore the antimicrobial activities of imidazole derivatives, including (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride. Imidazole is used as a raw material in the pharmaceutical industry for manufacturing antifungal drugs and bactericides. The literature review on this subject suggests that imidazole and its derivatives, including (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride, exhibit significant antimicrobial properties. The review encourages further synthesis of imidazole derivatives to inhibit the growth of new strains of organisms, highlighting the potential of these compounds in developing new antimicrobial agents (2022).
Propriétés
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZOKRNBBZVHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
CAS RN |
175531-37-0 |
Source


|
| Record name | (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)



![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)


![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)


![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
